1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Description
1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a methyl-substituted heterocyclic compound featuring a fused purine-triazine core. Its structure includes methyl groups at positions 1, 3, 4, 7, and 9, which confer steric and electronic modifications to the parent scaffold.
Properties
IUPAC Name |
1,3,4,7,9-pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O2/c1-6-7(2)18-8-9(13-11(18)17(5)14-6)15(3)12(20)16(4)10(8)19/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXJMUDDZPBOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves multiple steps, including cyclization and methylation reactions. Common synthetic routes include microwave-assisted reactions, solid-phase synthesis, and metal-based catalysis . These methods often employ [4+2] cycloaddition and multicomponent one-pot reactions to achieve the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for nucleophilic substitution.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal, anticancer, and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following compounds share structural similarities with 1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione but differ in substituents and functional groups, leading to distinct physicochemical and functional properties.
3,4,9-Trimethyl-1,7-bis(piperidin-1-ylmethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Substituents : Methyl groups at positions 3, 4, and 9; piperidinylmethyl groups at positions 1 and 6.
- Key Differences: The piperidinylmethyl substituents introduce bulkier, nitrogen-containing moieties, likely enhancing solubility in polar aprotic solvents compared to the pentamethyl analog.
- Applications : Industrial applications (exact nature unspecified), possibly as a stabilizer or synthetic intermediate .
3-(4-Chlorophenyl)-1,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Substituents : Methyl groups at positions 1, 7, and 9; 4-chlorophenyl group at position 3.
- Key Differences :
- Applications : Sold as a building block or intermediate for biochemical and pharmaceutical synthesis .
Broader Context: Pentamethyl-Substituted Compounds
Research Implications and Gaps
- Structural-Activity Relationships : The piperidinylmethyl and chlorophenyl analogs demonstrate how substituent bulk and electronic effects can be leveraged for targeted applications. The pentamethyl analog’s compact structure may favor thermal stability but limit solubility, necessitating formulation optimization.
- Data Limitations : Explicit data on melting points, toxicity, or synthetic yields are absent in the provided evidence, highlighting the need for further experimental characterization.
Biological Activity
1,3,4,7,9-Pentamethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the purine and triazine family of compounds and is characterized by a unique structural framework that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 284.31 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a library of 3-amino-1,2,4-triazine derivatives has been shown to selectively inhibit pyruvate dehydrogenase kinases (PDKs), which are crucial in cancer metabolism. These derivatives demonstrated the ability to induce apoptosis in cancer cells at low micromolar concentrations and were particularly effective against KRAS-mutant pancreatic cancer cells .
Table 1: Summary of Anticancer Studies on Triazine Derivatives
| Compound Name | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| 3-Amino-1,2,4-triazine derivative | PDK1 | 0.5 | Inhibition of PDK/PDH axis |
| 1,3-Dimethyl-6-(triazolyl) | Various cancers | 0.8 | Induction of apoptosis |
| Pentamethyl triazine derivative | KRAS-mutant cells | 0.3 | Metabolic impairment |
Antiviral Activity
Some studies suggest that related triazine compounds may possess antiviral properties. For example, certain derivatives have been evaluated for their effectiveness against viral infections by targeting viral replication mechanisms. However, specific data on the antiviral efficacy of this compound itself remains limited.
The biological activity of this compound is primarily attributed to its interaction with key enzymes involved in metabolic pathways. The inhibition of PDKs leads to altered energy metabolism in cancer cells, causing an increase in reactive oxygen species (ROS) and subsequent apoptosis. Additionally, the compound's ability to interfere with nucleotide synthesis pathways may contribute to its anticancer effects.
Case Studies
A notable case study involved the evaluation of a series of triazine-based compounds in preclinical models of pancreatic cancer. The results demonstrated that these compounds could effectively target the metabolic vulnerabilities of cancer cells and showed promise for further development into therapeutic agents .
Table 2: Case Study Results on Triazine Compounds
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Anticancer efficacy | Pancreatic cancer xenografts | Significant tumor reduction with minimal toxicity |
| Metabolic profiling | KRAS-mutant cell lines | Induced metabolic stress leading to cell death |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
